2,6-difluoro-3-iodophenol
Description
2,6-Difluoro-3-iodophenol is a halogenated phenolic compound characterized by fluorine atoms at the 2- and 6-positions and an iodine atom at the 3-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties:
Properties
CAS No. |
2091451-98-6 |
|---|---|
Molecular Formula |
C6H3F2IO |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
2,6-difluoro-3-iodophenol |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
InChI Key |
FFVQXNVBVPXDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-3-iodophenol can be achieved through several methods. One common approach involves the iodination of 2,6-difluorophenol. This can be done using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction typically proceeds as follows:
2,6-difluorophenol+I2+oxidizing agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Quinones and related compounds.
Reduction: Deiodinated phenols.
Scientific Research Applications
2,6-Difluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
2,6-Dichloro-indophenol (C₁₂H₆Cl₂NO₂)
3-Iodo-2,6-dimethylphenol (C₈H₉IO)
4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine (C₁₃H₁₁FN₂O₃)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Findings :
Acidity Trends: this compound is significantly more acidic than 3-iodo-2,6-dimethylphenol due to the electron-withdrawing fluorine substituents, which stabilize the deprotonated phenoxide ion . 2,6-Dichloro-indophenol exhibits even lower pKa (~4.5–5.5) owing to the nitro group’s strong electron-withdrawing effect .
Reactivity: The iodine atom in this compound facilitates nucleophilic aromatic substitution, making it superior to chloro analogs in coupling reactions . Methyl groups in 3-iodo-2,6-dimethylphenol sterically hinder reactions, reducing its utility in synthesis .
Thermal Stability :
Research Implications and Limitations
- Structural Insights: Crystallographic studies of 2,6-dichloro-indophenol reveal planar aromatic systems with intramolecular hydrogen bonding, a feature likely shared by this compound .
- Data Gaps: Direct experimental data (e.g., melting points, exact pKa) for this compound are scarce; most comparisons rely on substituent-effect extrapolations .
Biological Activity
Introduction
2,6-Difluoro-3-iodophenol is a halogenated phenolic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃F₂IO |
| Molecular Weight | 255.99 g/mol |
| Melting Point | 70-73 °C |
| CAS Number | 950858-06-7 |
The presence of fluorine and iodine atoms in its structure contributes to its unique reactivity and interaction with biological systems.
Biological Activity
Antimicrobial Properties
Research has indicated that halogenated phenols exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effect of this compound on cancer cell lines. The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM for different cell lines.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 (Lung) | 30 |
The cytotoxic effects of this compound are hypothesized to involve oxidative stress induction and apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death pathways.
Neuroprotective Effects
In addition to its antimicrobial and cytotoxic properties, recent studies have explored the neuroprotective potential of this compound. In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that the compound could significantly reduce neuronal cell death and preserve cell viability.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated phenols against multidrug-resistant bacterial strains. The results highlighted that this compound was among the most potent compounds tested.
- Cytotoxicity in Cancer Research : In a comparative study on novel anticancer agents published in Cancer Letters, researchers found that compounds similar to this compound exhibited promising anticancer activity, paving the way for further investigations into its therapeutic potential.
- Neuroprotection : A recent publication in Neuroscience Letters assessed the neuroprotective effects of halogenated phenols. The findings indicated that treatment with this compound led to reduced apoptosis in neuronal cells subjected to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
